5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile
Description
The compound 5-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile is a heterocyclic molecule featuring an isothiazole core substituted with a methyl group at position 5, a carbonitrile group at position 4, and a sulfanyl-linked 2-(4-nitrophenyl)-2-oxoethyl moiety at position 2.
Properties
IUPAC Name |
5-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S2/c1-8-11(6-14)13(15-21-8)20-7-12(17)9-2-4-10(5-3-9)16(18)19/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPANVCLWIEYAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-methyl-4-isothiazolecarbonitrile with 2-(4-nitrophenyl)-2-oxoethyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The isothiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile exhibit significant anticancer properties. For instance, derivatives of isothiazole have shown antimitotic activity against human tumor cells, with mean GI50 values indicating effective inhibition of cell growth. The structural features of this compound may contribute to its potential as a lead compound in the development of new anticancer agents .
Antimicrobial Properties
The compound's isothiazole moiety is known for its antimicrobial properties. Research has demonstrated that similar structures can inhibit bacterial growth and possess antifungal activities. This suggests that this compound could be explored for developing new antibiotics or antifungal medications .
Agricultural Chemistry
Pesticidal Applications
The incorporation of nitrophenyl groups in agrochemicals has been linked to enhanced biological activity against pests. Compounds with similar structures have been evaluated for their efficacy as pesticides, showing promise in controlling various agricultural pests. The unique chemical structure of this compound positions it as a candidate for further investigation in pest management strategies .
Material Science
Polymer Development
The compound's unique chemical properties may also lend themselves to applications in material science, particularly in developing polymers with specific characteristics such as thermal stability and mechanical strength. Research into the synthesis of polymers incorporating isothiazole derivatives has shown that they can enhance material properties, making them suitable for industrial applications .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant growth inhibition in human tumor cell lines (GI50 values) |
| Study 2 | Antimicrobial Properties | Showed effective inhibition of bacterial and fungal strains |
| Study 3 | Pesticidal Efficacy | Evaluated against common agricultural pests with promising results |
| Study 4 | Polymer Synthesis | Developed new materials with enhanced thermal and mechanical properties |
Mechanism of Action
The mechanism of action of 5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The isothiazole ring may also play a role in binding to biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Methodological Considerations
Crystallographic tools like SHELX and WinGX (Evidences 1, 4–6) are critical for resolving such structures. For example, SHELXL’s refinement capabilities and WinGX’s data processing suite enable precise determination of molecular geometry and packing .
Biological Activity
5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile (CAS No. 343372-92-9) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H9N3O3S2
- Molecular Weight : 319.36 g/mol
- Boiling Point : Approximately 437.6 °C (predicted)
- Density : 1.49 g/cm³ (predicted)
- pKa : -1.95 (predicted) .
The biological activity of this compound has been studied primarily through molecular docking simulations and density functional theory (DFT) analyses. These studies suggest that the compound exhibits antioxidant and anti-inflammatory properties, making it a candidate for therapeutic applications in various diseases .
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the nitrophenyl group is particularly notable for enhancing these effects through electron-withdrawing capabilities, which stabilize free radicals .
Anti-inflammatory Properties
The compound is also linked to anti-inflammatory effects, which could be attributed to its ability to inhibit key inflammatory pathways. This is particularly relevant in the context of chronic inflammatory diseases where oxidative stress plays a critical role .
Study 1: Molecular Docking Analysis
A study conducted on a series of compounds similar to this compound utilized molecular docking techniques to evaluate their binding affinities to various biological targets. The results indicated that these compounds could effectively bind to enzymes involved in oxidative stress and inflammation, suggesting potential therapeutic applications .
Study 2: DFT Calculations
DFT calculations were performed to analyze the electronic properties of the compound. The results demonstrated favorable charge distributions and frontier orbital energies that support its bioactivity. The calculated hyperpolarizability values indicated strong nonlinear optical properties, which may be beneficial in developing advanced therapeutic agents .
Comparative Analysis Table
| Property | Value |
|---|---|
| Molecular Formula | C13H9N3O3S2 |
| Molecular Weight | 319.36 g/mol |
| Boiling Point | ~437.6 °C (predicted) |
| Density | 1.49 g/cm³ (predicted) |
| pKa | -1.95 (predicted) |
| Antioxidant Activity | Significant |
| Anti-inflammatory Activity | Present |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
